molecular formula C7H14N8O B11700900 2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine

2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11700900
M. Wt: 226.24 g/mol
InChI Key: AJBPKTPJFMUWAK-UHFFFAOYSA-N
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Description

2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of a triazine precursor with hydrazine and morpholine. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 50-150°C)

    Solvent: Common solvents like ethanol, methanol, or water

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides

    Reduction: Reaction with reducing agents to form reduced derivatives

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties

    Medicine: Investigated for its potential use in drug development

    Industry: Utilized in the development of new materials or catalysts

Mechanism of Action

The mechanism of action of 2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydrazinyl-1,3,5-triazine: Lacks the morpholinyl group

    6-(Morpholin-4-yl)-1,3,5-triazine: Lacks the hydrazinyl groups

Uniqueness

2,4-Dihydrazinyl-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of both hydrazinyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H14N8O

Molecular Weight

226.24 g/mol

IUPAC Name

(4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C7H14N8O/c8-13-5-10-6(14-9)12-7(11-5)15-1-3-16-4-2-15/h1-4,8-9H2,(H2,10,11,12,13,14)

InChI Key

AJBPKTPJFMUWAK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)NN

Origin of Product

United States

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